[2-(But-3-en-1-yloxy)phenyl]boronic acid
Overview
Description
[2-(But-3-en-1-yloxy)phenyl]boronic acid: is an organoboron compound with the molecular formula C10H13BO3 and a molecular weight of 192.02 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a but-3-en-1-yloxy group. It is a white solid with a melting point of 79-81°C .
Mechanism of Action
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .
Mode of Action
Boronic acids and their esters, including this compound, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .
Biochemical Pathways
Boronic acids and their esters are known to be involved in various biochemical reactions, including the sm cross-coupling reaction .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .
Result of Action
Boronic acids and their esters are generally considered for their potential in the design of new drugs and drug delivery devices .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [2-(But-3-en-1-yloxy)phenyl]boronic acid. For instance, the pH strongly influences the rate of hydrolysis of boronic acids and their esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes .
Biochemical Analysis
Biochemical Properties
[2-(But-3-en-1-yloxy)phenyl]boronic acid plays a significant role in biochemical reactions, primarily due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an essential reagent in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis . In biochemical contexts, this compound interacts with enzymes such as proteases and glycosidases, where it acts as an inhibitor by binding to the active site and blocking substrate access . Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction . For instance, it can inhibit the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with target biomolecules, such as enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, this compound can induce conformational changes in proteins, affecting their activity and stability. The compound’s ability to modulate gene expression is also linked to its interactions with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of boronic acid derivatives . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models where it can continuously interact with target biomolecules .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes, such as glycolysis and the citric acid cycle . Additionally, this compound can affect metabolite levels by altering the balance between synthesis and degradation pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . For example, this compound can be transported into cells via specific transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(But-3-en-1-yloxy)phenyl]boronic acid typically involves the reaction of phenylboronic acid with but-3-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: [2-(But-3-en-1-yloxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(But-3-en-1-yloxy)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: In medicine, boronic acids are explored for their potential in cancer therapy, particularly in the development of proteasome inhibitors. This compound may serve as a precursor for such therapeutic agents .
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and catalysts. Its unique reactivity makes it a valuable component in various industrial processes .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the but-3-en-1-yloxy group, making it less versatile in certain reactions.
[2-(Methoxy)phenyl]boronic acid: Contains a methoxy group instead of the but-3-en-1-yloxy group, leading to different reactivity and applications.
[2-(Ethoxy)phenyl]boronic acid: Similar to [2-(But-3-en-1-yloxy)phenyl]boronic acid but with an ethoxy group, affecting its chemical behavior.
Uniqueness: this compound is unique due to the presence of the but-3-en-1-yloxy group, which imparts distinct reactivity and makes it suitable for specific synthetic and industrial applications. Its ability to participate in a wide range of chemical reactions and its utility in various fields highlight its versatility .
Properties
IUPAC Name |
(2-but-3-enoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h2,4-7,12-13H,1,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCOJELFIBMARL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCC=C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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